![molecular formula C15H15N7O2 B12162835 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12162835.png)
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of triazole and oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The triazole and oxadiazole intermediates are then coupled using suitable linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
The compound is part of a broader class of 1,2,4-triazoles and oxadiazoles known for their diverse pharmacological activities. These compounds have been extensively studied for their roles as:
- Antimicrobial Agents : The triazole and oxadiazole moieties are known to exhibit potent antibacterial and antifungal activities. For instance, derivatives of 1,2,4-triazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains . Specifically, compounds with similar structures have demonstrated significant activity against pathogens like Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Research indicates that triazole derivatives can inhibit key enzymes involved in cancer progression. For example, some triazole-containing compounds have been shown to inhibit the MET kinase activity, which is crucial in tumor growth and metastasis . The compound's structural components may enhance its ability to target specific cancer pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is critical for optimizing its pharmacological properties. Key observations include:
Structural Feature | Effect on Activity |
---|---|
Triazole Ring | Enhances antimicrobial and anticancer activity |
Oxadiazole Substituent | Contributes to improved selectivity against targets |
Cyclopropyl Group | May influence lipophilicity and cellular uptake |
Research has indicated that modifications to these structural elements can lead to significant changes in biological activity. For instance, introducing electron-withdrawing groups can enhance the compound's potency against specific bacterial strains .
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds related to this compound:
Case Study 1: Antimicrobial Efficacy
A series of triazole derivatives were synthesized and tested for antimicrobial activity. The results showed that certain modifications led to compounds with MIC values significantly lower than standard antibiotics such as ampicillin .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that triazole derivatives could inhibit cell proliferation in various cancer cell lines. One study reported IC50 values in the nanomolar range for specific MET inhibitors derived from triazole structures . This indicates a strong potential for developing new anticancer therapies based on this scaffold.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide: can be compared with other triazole and oxadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and structure-activity relationships (SAR) based on diverse research findings.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that integrate cyclopropyl and pyridine moieties into the triazole and oxadiazole frameworks. The methods often utilize microwave-assisted synthesis for enhanced efficiency and yield. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity of the synthesized compounds .
Antifungal Activity
Research has demonstrated that triazole derivatives exhibit notable antifungal properties. For instance, compounds with similar triazole structures have shown effectiveness against various fungal strains including Fusarium oxysporum and Botrytis cinerea. The incorporation of the pyridine group is believed to enhance the antifungal activity by improving solubility and interaction with fungal cell membranes .
Anticancer Activity
The biological evaluation of triazole derivatives has revealed promising anticancer activities. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) have shown that certain derivatives induce apoptosis through mechanisms involving caspase activation and p53 pathway modulation. The oxadiazole moiety contributes to this activity by potentially interacting with cellular receptors involved in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the triazole and oxadiazole rings significantly influence biological activity. For example:
- Substitution Patterns : Variations in substituents on the pyridine ring can lead to different levels of activity against specific targets.
- Linker Length : The length of the propanamide linker also plays a crucial role in determining the efficacy and selectivity of the compound against various biological targets .
Table 1: Summary of Biological Activities
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal properties of various triazole derivatives, this compound was tested against Stemphylium lycopersici. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µM, showcasing its potential as a lead compound for antifungal drug development .
Case Study 2: Cancer Cell Apoptosis Induction
A study focusing on the anticancer effects of triazole derivatives reported that treatment with N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-y]propanamide resulted in increased levels of cleaved caspase-3 in MCF-7 cells compared to controls. This suggests that the compound effectively triggers apoptotic pathways in cancer cells .
Properties
Molecular Formula |
C15H15N7O2 |
---|---|
Molecular Weight |
325.33 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C15H15N7O2/c23-11(17-15-19-13(20-21-15)9-1-2-9)3-4-12-18-14(22-24-12)10-5-7-16-8-6-10/h5-9H,1-4H2,(H2,17,19,20,21,23) |
InChI Key |
SITILQYCZIZTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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